3-(6-(4-Bromophenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazole family, characterized by a fused thiazole-triazole heterocyclic core. The structure features a 4-bromophenyl group at position 6, a methyl group at position 5, and a propanoic acid chain at position 2 (Figure 1). The synthesis typically involves cyclization of 3-(substituted-phenacyl)thio[1,2,4]triazoles using polyphosphoric acid at 120°C for 2 hours, followed by purification via column chromatography .
Properties
Molecular Formula |
C14H12BrN3O2S |
|---|---|
Molecular Weight |
366.23 g/mol |
IUPAC Name |
3-[6-(4-bromophenyl)-5-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]propanoic acid |
InChI |
InChI=1S/C14H12BrN3O2S/c1-8-13(9-2-4-10(15)5-3-9)18-14(21-8)16-11(17-18)6-7-12(19)20/h2-5H,6-7H2,1H3,(H,19,20) |
InChI Key |
FWEHFENFRNTKJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=NC(=N2)CCC(=O)O)S1)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(4-Bromophenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid typically involves the cyclocondensation of 1,2,4-triazole-3-thiones with bromomalononitrile. The reaction is catalyzed by a base such as potassium tert-butoxide in a solvent like tert-butanol . The reaction conditions include heating the mixture to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
3-(6-(4-Bromophenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological activity.
Substitution: The bromine atom in the compound can be substituted with other groups using reagents like organometallic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various organic groups in place of the bromine atom.
Scientific Research Applications
3-(6-(4-Bromophenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Mechanism of Action
The mechanism by which 3-(6-(4-Bromophenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exhibiting therapeutic potential .
Comparison with Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole Derivatives
Compounds in this class vary in substituent type and position on the phenyl ring. Key analogs from include:
| Compound | Substituent | Melting Point (°C) | Yield (%) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 3c (6-(4-Fluorophenyl)) | 4-Fluoro | 150–152 | 55.2 | 219.24 |
| 3f (6-(4-Chlorophenyl)) | 4-Chloro | 100–102 | 62.2 | 235.69 |
| 3g (6-(2-Bromophenyl)) | 2-Bromo | Not reported | 62.2 | 280.13 (estimated) |
| Target Compound | 4-Bromo, 5-methyl | Not reported | Not reported | 377.23 (calculated) |
Key Observations :
- Electronic Effects : The bromophenyl group (strong electron-withdrawing) in the target compound may enhance stability and binding affinity compared to fluoro or chloro analogs .
- Propanoic Acid Chain: Unlike analogs in , the target compound’s propanoic acid moiety increases hydrophilicity, which is critical for pharmacokinetics .
Oxadiazole-Based Analogs
describes 3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid (19), an oxadiazole derivative.
Comparison :
Chlorophenyl and Tolyl Derivatives
- 3-(6-(4-Chlorophenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid ( ): Replacing bromo with chloro reduces molecular weight (MW: ~342 vs. 377) and alters lipophilicity (Cl is less electronegative than Br). This may decrease halogen bonding efficacy in biological targets.
Sulfanyl Acetamide and Pyrazole Derivatives
- 2-{[4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide ( ): The sulfanyl acetamide group introduces hydrogen-bonding capacity, differing from the propanoic acid’s carboxylate interactions.
Structure-Activity Relationship (SAR) Insights
- Substituent Position : Bromine at the para position (4-bromo) maximizes electronic effects and steric compatibility compared to ortho or meta positions .
- Propanoic Acid Chain: Critical for solubility and interaction with polar residues in enzymes (e.g., acetylcholinesterase) .
- Methyl Group : At position 5, it minimizes steric clash while maintaining planarity of the heterocyclic core .
Biological Activity
3-(6-(4-Bromophenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid is a heterocyclic compound featuring a complex structure that includes a thiazolo-triazole moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its anti-inflammatory and potential anticancer properties.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The bromophenyl group enhances the compound's reactivity and binding affinity through mechanisms such as halogen bonding. This interaction may modulate the activity of enzymes or receptors involved in inflammatory pathways, influencing cellular responses and offering therapeutic potential against various diseases .
Anti-inflammatory Properties
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles, including this compound, exhibit significant anti-inflammatory effects. In animal models, these compounds have been shown to reduce inflammation markers effectively. The proposed mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, leading to decreased inflammation and pain relief .
Anticancer Potential
Several studies have suggested that compounds with similar structures possess chemopreventive effects against cancer. The unique structural features of this compound may contribute to its ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis .
Comparative Analysis of Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-Chlorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole | Chlorine instead of bromine | Moderate anti-inflammatory effects |
| 5-(Fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole | Fluorine instead of bromine | Enhanced binding affinity in certain targets |
| 5-(Phenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole | No halogen substituent | Reduced biological activity compared to halogenated analogs |
The bromophenyl substituent in this compound is crucial for its enhanced reactivity and biological activity compared to its analogs. This feature may allow it to interact more effectively with biological targets.
Study on Anti-inflammatory Effects
A notable study investigated the anti-inflammatory properties of thiazolo[3,2-b][1,2,4]triazole derivatives in a murine model. The results indicated that treatment with this compound significantly reduced edema and inflammatory cytokines compared to control groups. Histological analysis revealed a marked decrease in inflammatory cell infiltration in treated tissues.
Anticancer Activity Assessment
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was found to induce apoptosis in breast cancer cells by activating caspase pathways while inhibiting cell cycle progression. These findings suggest potential applications in cancer therapy through targeted molecular interactions that disrupt tumor growth mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
